molecular formula C13H15BrN4O2S B6778923 N-[1-(3-bromophenyl)cyclobutyl]-3-methyltriazole-4-sulfonamide

N-[1-(3-bromophenyl)cyclobutyl]-3-methyltriazole-4-sulfonamide

Cat. No.: B6778923
M. Wt: 371.26 g/mol
InChI Key: YOWWKRQVAMSPJP-UHFFFAOYSA-N
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Description

N-[1-(3-bromophenyl)cyclobutyl]-3-methyltriazole-4-sulfonamide is a complex organic compound characterized by its bromophenyl and triazole groups

Properties

IUPAC Name

N-[1-(3-bromophenyl)cyclobutyl]-3-methyltriazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2S/c1-18-12(9-15-17-18)21(19,20)16-13(6-3-7-13)10-4-2-5-11(14)8-10/h2,4-5,8-9,16H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWWKRQVAMSPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)S(=O)(=O)NC2(CCC2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3-bromophenyl)cyclobutyl]-3-methyltriazole-4-sulfonamide typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, N-[1-(3-bromophenyl)cyclobutyl]-3-methyltriazole-4-sulfonamide may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may offer therapeutic benefits in treating various diseases.

Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-[1-(3-bromophenyl)cyclobutyl]-3-methyltriazole-4-sulfonamide exerts its effects involves its interaction with specific molecular targets. The bromophenyl group may bind to enzymes or receptors, modulating their activity. The triazole and sulfonamide groups can further enhance the compound's binding affinity and specificity.

Comparison with Similar Compounds

  • N-[1-(3-chlorophenyl)cyclobutyl]-3-methyltriazole-4-sulfonamide

  • N-[1-(3-fluorophenyl)cyclobutyl]-3-methyltriazole-4-sulfonamide

  • N-[1-(3-iodophenyl)cyclobutyl]-3-methyltriazole-4-sulfonamide

Uniqueness: N-[1-(3-bromophenyl)cyclobutyl]-3-methyltriazole-4-sulfonamide stands out due to its bromophenyl group, which imparts unique chemical properties compared to its chloro-, fluoro-, and iodo- counterparts

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